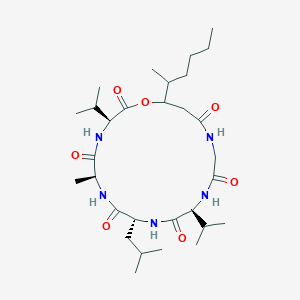

cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl)

Descripción general

Descripción

Iso-Isariin B es un ciclodepsipéptido, una clase de compuestos caracterizados por la presencia de enlaces peptídicos (amida) y éster. Estos compuestos generalmente se derivan de hongos y bacterias y exhiben una amplia gama de actividades biológicas. Iso-Isariin B fue aislado originalmente del hongo Beauveria felina y ha mostrado propiedades insecticidas significativas .

Mecanismo De Acción

El mecanismo de acción de Iso-Isariin B implica su interacción con objetivos moleculares específicos dentro de las células de los insectos. Interfiere con los procesos celulares, lo que lleva a la mortalidad de los insectos. Las vías moleculares exactas no se comprenden completamente, pero se cree que interfiere con la integridad de la membrana y el transporte de iones .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Iso-Isariin B implica la formación de una estructura cíclica de ciclodepsipéptido. Este proceso generalmente incluye el acoplamiento de ácidos hidroxilados y aminoácidos a través de enlaces amida y éster. La ruta sintética específica para Iso-Isariin B no se ha detallado ampliamente en la literatura, pero generalmente sigue los principios de la síntesis de péptidos con pasos adicionales para incorporar los enlaces éster .

Métodos de Producción Industrial: La producción industrial de Iso-Isariin B probablemente involucraría procesos de fermentación utilizando el hongo Beauveria felina. El hongo se cultiva bajo condiciones específicas para optimizar la producción de Iso-Isariin B, seguido de la extracción y purificación del compuesto del medio de cultivo .

Análisis De Reacciones Químicas

Tipos de Reacciones: Iso-Isariin B puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que podría alterar los grupos funcionales dentro de la molécula.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que puede modificar los enlaces éster y amida.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede ocurrir en los residuos de aminoácidos o en los enlaces éster.

Reactivos y Condiciones Comunes:

Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos de sustitución: Como haluros de alquilo o cloruros de acilo.

Productos Principales: Los productos principales formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados .

Aplicaciones Científicas De Investigación

Iso-Isariin B tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de ciclodepsipéptidos.

Biología: Se investiga por sus propiedades insecticidas y su posible uso en el control de plagas.

Medicina: Se explora por sus actividades antimicrobianas y antitumorales, lo que lo convierte en un candidato para el desarrollo de fármacos.

Industria: Posible uso en aplicaciones agrícolas como pesticida natural

Comparación Con Compuestos Similares

Iso-Isariin B es parte de una familia más grande de ciclodepsipéptidos, que incluye compuestos como:

- Isariin A

- Isariin E

- Nodupetide

- Iso-Isariin D

- Isaridin E

En comparación con estos compuestos similares, Iso-Isariin B es único debido a su secuencia específica de aminoácidos y configuración de enlaces éster, que contribuyen a sus actividades biológicas distintas .

Propiedades

IUPAC Name |

(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWZWPQYGALTJZ-WVHJPHLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.